molecular formula C24H23N9O2 B2659674 N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1021025-93-3

N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2659674
CAS No.: 1021025-93-3
M. Wt: 469.509
InChI Key: IIGDLLDDIXIHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Pyrazolo[3,4-d]Pyrimidine-Based Pharmacophores in Modern Drug Discovery

Structural Evolution of Pyrazolo[3,4-d]Pyrimidine Scaffolds in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle, has undergone extensive structural optimization to address limitations in solubility, target specificity, and pharmacokinetics. Early derivatives focused on substitutions at the C3 , N1 , and C6 positions to modulate kinase inhibition. For instance, pyrazolopyrimidines with C3-aryl groups demonstrated enhanced Src kinase inhibitory activity (Ki = 0.21–0.51 μM), while N1-alkylamino modifications improved solubility through cyclodextrin complexation.

Recent advancements employ pharmacophore-merging strategies to integrate dual inhibitory functionalities. A notable example includes pyrazolopyrimidine derivatives conjugated with hydroxamic acid moieties, enabling simultaneous mTOR and HDAC inhibition (e.g., compound 50 : IC₅₀ = 0.49 nM mTOR, 0.91 nM HDAC1). This bifunctionality counteracts drug resistance mechanisms in cancer cells.

Table 1: Key Structural Modifications and Biological Impacts of Pyrazolopyrimidines
Position Modified Functional Group Biological Effect Example Activity Source
C3 Aryl substituents Enhanced kinase binding affinity Src Ki = 0.21 μM
N1 2-Chloro-2-phenylethyl Improved solubility via prodrug formulation Antiproliferative IC₅₀ = 1.74 μM
C6 Thioether groups Increased metabolic stability HDAC1 IC₅₀ = 0.91 nM

Role of Benzofuran-Pyrazolopyrimidine Hybrid Architectures in Target Engagement

The integration of benzofuran motifs into pyrazolopyrimidine scaffolds addresses challenges in cell permeability and allosteric modulation . Benzofuran’s planar aromatic system enhances π-π stacking interactions with hydrophobic kinase pockets, while its oxygen atom participates in hydrogen bonding. In the target compound, the benzofuran-2-carboxamide moiety is linked via a piperazine-ethyl spacer to the pyrazolopyrimidine core, enabling three-dimensional exploration of binding sites.

This hybrid design leverages benzofuran’s documented anti-inflammatory and antioxidant properties, synergizing with pyrazolopyrimidine’s kinase inhibitory activity. For example, benzofuran-pyridine hybrids suppress pro-inflammatory mediators like RANTES and COMP in osteoarthritis models, suggesting potential for multitarget applications in the highlighted compound.

The piperazine spacer serves dual roles:

  • Conformational flexibility : Facilitates optimal positioning of the pyrimidine and benzofuran groups for simultaneous target engagement.
  • Solubility enhancement : Piperazine’s basic nitrogen improves aqueous solubility, counteracting the hydrophobic nature of the fused heterocycles.

Structural studies of analogous compounds reveal that such hybrids inhibit aberrant kinase signaling while modulating secondary pathways like oxidative stress. This dual capability is critical for overcoming compensatory mechanisms in diseases like cancer and inflammatory disorders.

Properties

IUPAC Name

N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N9O2/c34-23(20-14-17-4-1-2-5-19(17)35-20)25-8-9-33-22-18(15-30-33)21(28-16-29-22)31-10-12-32(13-11-31)24-26-6-3-7-27-24/h1-7,14-16H,8-13H2,(H,25,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGDLLDDIXIHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4)C6=NC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic synthesis techniques. The general synthetic route can be outlined as follows:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system. Common reagents include hydrazine derivatives and pyrimidine-2-carboxylic acids under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.

    Attachment of the Pyrimidine Moiety: This involves coupling reactions, such as Suzuki or Stille coupling, to attach the pyrimidine ring to the piperazine.

    Formation of the Benzofuran Carboxamide: The final step involves the formation of the benzofuran-2-carboxamide moiety, typically through amide bond formation using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine and pyrazolo[3,4-d]pyrimidine rings, often using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, organometallic reagents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the heterocyclic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing pyrimidine and pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. In particular:

  • Targeting Kinases : The compound may inhibit specific kinases involved in cancer progression, similar to other pyrimidine-based drugs that have shown efficacy against mutated forms of the epidermal growth factor receptor (EGFR) .
  • Cell Line Studies : Research has indicated promising results in inhibiting cell proliferation in non-small cell lung cancer (NSCLC) and colorectal carcinoma models .

Neuropharmacological Effects

The benzofuran component suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects.

Antimicrobial Activity

Research into related compounds has also pointed towards antimicrobial properties, particularly against resistant bacterial strains. The presence of the piperazine ring is often associated with enhanced bioactivity against pathogens.

Synthetic Routes

The synthesis of N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can be achieved through multi-step chemical reactions involving:

  • Formation of Pyrazolo[3,4-d]pyrimidine : This can be synthesized from readily available pyrimidine derivatives.
  • Coupling Reactions : Utilizing coupling agents to link the benzofuran moiety with the piperazine derivative.
  • Final Modifications : Introducing carboxamide functionalities to enhance solubility and bioavailability.

Structure-Activity Relationships

Understanding the SAR is crucial for optimizing the biological activity of the compound. Variations in substituents on the pyrimidine or pyrazole rings can significantly influence potency and selectivity against target enzymes or receptors.

Case Study 1: Anticancer Efficacy

A recent study investigated a series of pyrazolo[3,4-d]pyrimidines, revealing that modifications at specific positions led to enhanced cytotoxicity against various cancer cell lines. The most effective compounds showed IC50 values in low micromolar ranges .

Case Study 2: Neuropharmacological Screening

Another study focused on evaluating the neuropharmacological profiles of related benzofuran derivatives, demonstrating significant anxiolytic effects in animal models . This suggests that this compound may also possess similar properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The heterocyclic rings allow for multiple points of interaction, enhancing its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Target Compound
  • Core : Pyrazolo[3,4-d]pyrimidine
  • Substituents :
    • Position 1: Ethyl-linked benzofuran-2-carboxamide.
    • Position 4: 4-(Pyrimidin-2-yl)piperazinyl group.
  • Hypothesized Properties :
    • Molecular Weight: ~530–550 g/mol (estimated).
    • Solubility: Moderate (carboxamide enhances polarity vs. benzofuran’s hydrophobicity).
Analog 1 : Example 52 ()
  • Core : Pyrazolo[3,4-d]pyrimidine
  • Substituents :
    • Position 1: Ethyl-linked chromen-4-one with fluorine and fluorophenyl groups.
    • Position 3: 4-(Sulfonamide)phenyl.
  • Properties :
    • Molecular Weight: 579.1 g/mol.
    • Melting Point: 228–230°C.
  • Key Differences: Chromenone and sulfonamide substituents increase polarity and molecular weight compared to the target compound’s benzofuran-carboxamide .
Analog 2 : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
  • Core : Pyrazolo[3,4-b]pyridine (vs. pyrazolo[3,4-d]pyrimidine).
  • Substituents :
    • Position 1: Phenyl.
    • Position 4: Carboxamide linked to ethyl-methylpyrazole.
  • Properties :
    • Molecular Weight: 374.4 g/mol.
  • Smaller substituents (methyl, ethyl) lower steric hindrance .

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound Analog 1 (Example 52) Analog 2
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-b]pyridine
Molecular Weight (g/mol) ~540 (estimated) 579.1 374.4
Key Substituents Benzofuran-carboxamide Chromenone-sulfonamide Ethyl-methylpyrazole
Polarity Moderate High (sulfonamide) Low (alkyl groups)
Melting Point N/A 228–230°C N/A

Biological Activity

N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-ring structure that includes a pyrimidine, piperazine, and pyrazolo[3,4-d]pyrimidine moiety. These structural components are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to exhibit significant cytotoxic effects on various cancer cell lines. A study demonstrated that compounds with similar structures inhibited cell proliferation effectively and induced apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on key enzymes involved in cancer progression and other diseases. For example, related compounds have shown inhibitory activity against monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism and has implications in mood disorders . Additionally, pyrazolo[3,4-d]pyrimidines have been reported to inhibit dihydrofolate reductase and other enzymes critical for cellular metabolism .

In Vitro Studies

A study focused on the synthesis and biological evaluation of pyrimidine derivatives indicated that compounds with similar structural motifs exhibited selective inhibition of MAO-A and MAO-B enzymes. The most potent derivatives showed IC50 values in the low micromolar range, indicating promising therapeutic potential for treating depression and anxiety disorders .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various target proteins. These studies suggest strong binding interactions with targets implicated in cancer signaling pathways, supporting its potential as an anticancer drug candidate .

Data Tables

Biological ActivityRelated CompoundIC50 Value (µM)Reference
MAO-A Inhibition2j0.5
MAO-B Inhibition2m0.7
Anticancer ActivityPyrazolo derivatives10–20

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core under acidic/basic conditions via precursor assembly .
  • Coupling reactions : Introduction of the benzofuran-2-carboxamide moiety via nucleophilic substitution or amide bond formation .
  • Piperazine functionalization : Substitution at the piperazine nitrogen using pyrimidin-2-yl groups under reflux conditions . Key intermediates are characterized using 1H^1H-NMR and HPLC to confirm regioselectivity and purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton/carbon environments (e.g., aromatic protons at δ 7.2–8.8 ppm for pyrimidine/benzofuran moieties) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is standard, with retention time matching reference standards .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular formula .

Q. What are the primary biological targets associated with this compound?

The pyrazolo[3,4-d]pyrimidine and piperazine motifs suggest interactions with:

  • Kinases : ATP-binding domains due to structural mimicry of purine analogs .
  • GPCRs : The piperazine moiety may modulate serotonin or dopamine receptors . Target validation requires radioligand binding assays or enzymatic activity screens .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the benzofuran moiety during coupling?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide bond formation .
  • Catalysts : Use coupling agents like HATU or EDCI for >60% yield .
  • Temperature control : Maintain 0–5°C to minimize side reactions during activation . Monitor progress via TLC (Rf_f = 0.3–0.5 in EtOAc/hexane) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO) and incubation times to reduce variability .
  • Purity reassessment : Confirm compound integrity using DSC (melting point ±2°C) to rule out degradation .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyrimidine) on IC50_{50} values .

Q. What computational strategies predict binding modes with kinase targets?

  • Molecular docking : Use AutoDock Vina to model interactions with Aurora kinase A (PDB: 4OIV) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with catalytic lysine residues .
  • QSAR models : Corlate logP values (1.5–2.5) with inhibitory activity to prioritize analogs .

Q. How to design stability studies under physiological conditions?

  • pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours .
  • Degradation analysis : Use UPLC-MS to identify hydrolysis products (e.g., benzofuran-2-carboxylic acid) .
  • Light exposure tests : Assess photostability under ICH Q1B guidelines .

Q. What strategies improve aqueous solubility without compromising activity?

  • Salt formation : Hydrochloride salts increase solubility by 10-fold in PBS (pH 7.4) .
  • PEGylation : Attach polyethylene glycol (MW: 400–600) to the piperazine nitrogen .
  • Prodrug design : Introduce phosphate esters at the benzofuran carbonyl group .

Methodological Considerations

Q. How to validate target engagement in cellular assays?

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., AKT1) and assess activity loss .
  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts upon compound treatment .

Q. What isotopic labeling approaches trace metabolic pathways?

  • 13C^{13}C-labeling : Incorporate 13C^{13}C at the pyrimidine C2 position for LC-MS metabolite profiling .
  • 3H^3H-labeling : Radiolabel the ethyl linker to quantify tissue distribution via scintillation counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.